Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
Description
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a purine-based derivative featuring a sulfanylacetate ester group and a pentyl substituent at the 7-position of the purine core. This compound is structurally characterized by its heterocyclic purine scaffold, which is substituted with a 3-methyl group, two carbonyl oxygen atoms at positions 2 and 6, and a sulfur-containing acetoxybenzyl moiety at position 6.
Properties
IUPAC Name |
benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-4-8-11-24-16-17(23(2)19(27)22-18(16)26)21-20(24)29-13-15(25)28-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMKQILDWPNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a pentyl group at the 7-position and a methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of purine derivatives and their interactions with enzymes and receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with other purine derivatives and sulfanylacetate esters. Key analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Features
Key Differences and Implications
Substituent at Position 7: The pentyl group in the target compound increases lipophilicity compared to the benzyl group in and the ethoxyethyl group in . This may enhance tissue penetration but reduce aqueous solubility.
Ester Group :
- The benzyl ester in the target compound and is bulkier and more hydrolytically stable than the methyl ester in , which may delay in vivo hydrolysis and prolong activity .
Research Findings and Pharmacological Context
- Binding Interactions :
Molecular docking studies of related purine derivatives (e.g., sitagliptin analogs) highlight interactions with residues such as Tyr547 and Glu206 , critical for binding to targets like dipeptidyl peptidase-4 (DPP-4) . The target compound’s pentyl chain may occupy hydrophobic pockets inaccessible to shorter-chain analogs. - Metabolic Stability : The benzyl ester group in the target compound may resist esterase-mediated hydrolysis better than methyl esters, as seen in comparative studies of similar esters .
Biological Activity
Benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H20N4O4S
- CAS Number : 333420-16-9
Its structure is characterized by a purine base linked to a sulfanylacetate moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available purine derivatives. The process includes:
- Formation of the Purine Base : Utilizing appropriate precursors to construct the purine ring.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Acetylation : Finalizing the structure by adding the acetyl group.
Antimicrobial Properties
Recent studies have indicated that derivatives of purine compounds exhibit notable antimicrobial activities. This compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Antioxidant Activity
In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant potential. The compound demonstrated a capacity to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Study on Antidepressant Activity : A study evaluated similar purine derivatives for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). Although specific data on this compound was not provided, compounds with similar structures showed promising antidepressant-like effects in animal models .
- Antifungal Activity Assessment : In vitro tests revealed that related compounds exhibited antifungal activity against Candida albicans. While specific data on this compound's antifungal efficacy remains limited, the structural similarity suggests potential effectiveness against fungal pathogens .
Q & A
Basic Question: What synthetic methodologies are recommended for the preparation of benzyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate?
Methodological Answer:
The synthesis of this compound involves sequential functionalization of the purine core. Key steps include:
- Thiolation at the 8-position : Introduce the sulfanylacetate moiety via nucleophilic substitution under basic conditions (e.g., NaH in THF as a base, as demonstrated in analogous purine derivatizations) .
- Benzyl ester protection : The benzyl group stabilizes the acetate functionality during purification and storage. This strategy is validated in studies using benzyloxy intermediates for similar heterocyclic systems .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate high-purity product.
Basic Question: How can the crystal structure of this compound be determined, and what software is suitable for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement:
- Software : SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling disordered solvent molecules and thermal parameters .
- Data Collection : Use synchrotron radiation or a high-intensity lab source (e.g., Mo-Kα) to resolve potential challenges like weak diffraction from flexible pentyl chains.
- Validation : Cross-check refinement metrics (R-factor, wR2) with Platon’s ADDSYM to detect missed symmetry or twinning .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Yield discrepancies often arise from:
- Reaction conditions : Variations in temperature (e.g., 0°C vs. room temperature during thiolation) can alter reaction kinetics. Optimize using Design of Experiments (DoE) to map parameter sensitivity .
- Side reactions : Monitor for oxidation of the sulfanyl group via LC-MS. Introduce inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to suppress degradation .
- Scale-dependent effects : Pilot small-scale reactions (≤100 mg) before scaling up, as steric hindrance from the pentyl chain may reduce efficiency at larger scales.
Advanced Question: What experimental strategies are recommended to investigate interactions between this compound and therapeutic targets like DPP-4?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to the DPP-4 active site, focusing on hydrogen bonding with catalytic residues (e.g., Glu205, Glu206) and hydrophobic interactions with the pentyl chain .
- In vitro assays : Validate docking results with fluorescence-based DPP-4 inhibition assays. Include sitagliptin as a positive control and assess IC₅₀ values using nonlinear regression analysis .
- Structural analogs : Compare activity with derivatives lacking the benzyl or pentyl groups to delineate structure-activity relationships (SAR).
Advanced Question: How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS. The benzyl ester may hydrolyze to the carboxylic acid; track half-life using first-order kinetics .
- Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways. Identify metabolites (e.g., sulfoxide derivatives) using high-resolution mass spectrometry (HRMS) .
- Light sensitivity : Store samples in amber vials and monitor UV-vis absorption changes under accelerated light-stress conditions (ICH Q1B guidelines).
Advanced Question: What analytical techniques are critical for characterizing purity and isomerism in this compound?
Methodological Answer:
- Chiral purity : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to detect enantiomeric impurities, if applicable .
- NMR spectroscopy : ¹H-¹³C HMBC can confirm regioselectivity (e.g., 7-pentyl vs. 9-pentyl substitution) by correlating carbonyl (C2/C6) and methyl (C3) signals .
- Elemental analysis : Validate stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values to confirm batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
